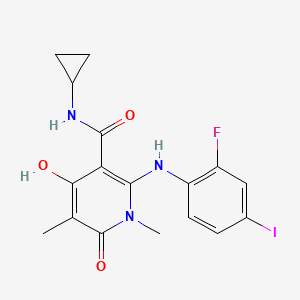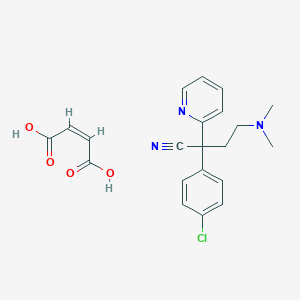![molecular formula C12H16N2O B13856721 [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone: is a compound that features a pyrrolidine ring attached to a phenylmethanone groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone typically involves the reaction of a pyrrolidine derivative with a benzoyl chloride derivative. One common method includes the use of [3-(aminomethyl)phenyl]methanamine and pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of novel heterocyclic compounds .
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with biological targets such as enzymes and receptors .
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of agrochemicals and dyes .
作用機序
The mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
類似化合物との比較
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of a phenyl ring.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Contains a pyrrolidine ring with different substituents.
Uniqueness:
- The presence of the phenylmethanone group in [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone provides unique chemical properties and biological activities compared to its analogs.
- The specific arrangement of functional groups contributes to its distinct reactivity and potential applications in various fields .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
[3-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 |
InChIキー |
CUOZAOFYMHHNJY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CN)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



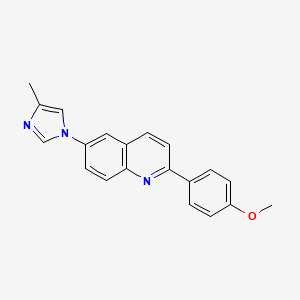
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
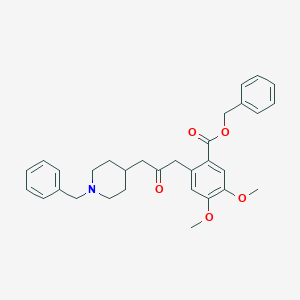
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)

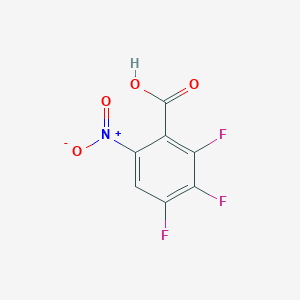
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
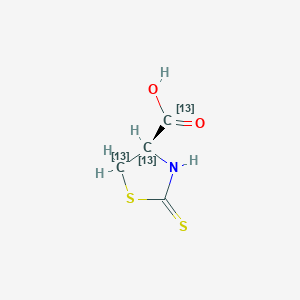
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
